molecular formula C20H35NO14 B027479 validamycin G CAS No. 106054-17-5

validamycin G

Cat. No. B027479
CAS RN: 106054-17-5
M. Wt: 513.5 g/mol
InChI Key: FKVLATUQODRNIC-ZFNZPGKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Validamycin G is a natural aminoglycoside antibiotic that is derived from Streptomyces hygroscopicus. It is primarily used as an agricultural fungicide to control fungal diseases in crops, such as rice, wheat, and barley. However, recent scientific research has also shown its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Inhibition of Fungal Growth and Mycotoxin Production

Validamycin has demonstrated effectiveness in controlling Fusarium head blight caused by Fusarium graminearum. This fungal disease significantly affects wheat, and validamycin's application inhibits the synthesis of deoxynivalenol (DON), a harmful mycotoxin. The compound achieves this by decreasing trehalase activity and subsequently reducing the production of glucose and pyruvate, which are precursors for DON biosynthesis. Additionally, validamycin can induce resistance in wheat against F. graminearum by increasing the expression of pathogenesis-related genes. These dual effects make validamycin a valuable tool in wheat protection programs against toxigenic fungi responsible for Fusarium head blight and mycotoxin accumulation in grains (Li et al., 2019).

Regulation of Antibiotic Biosynthesis

Validamycin A, a derivative of validamycin, is produced by Streptomyces hygroscopicus and is a widely used antifungal agent. Research has shown that the global regulator GlnR is specifically associated with validamycin A biosynthesis. GlnR regulates validamycin A production by binding to different loci within the gene cluster’s promoter region, acting as both an inhibitor and activator. This dual role of GlnR illustrates a novel regulatory feature in validamycin biosynthesis and provides insights for enhancing validamycin A production (Qu et al., 2015).

Insect Control

Validamycin has been considered for use as an insecticide to control agricultural pests. In studies with Spodoptera litura, a common cutworm, validamycin treatment significantly inhibited larval growth and development. The compound interferes with glycometabolism and chitin synthesis in insects, impacting their developmental processes. This understanding lays a foundation for the control of agricultural pests like S. litura, highlighting validamycin's potential as an insecticide (Yu et al., 2021).

Detection and Quality Control in Production

Validamycin A, a component of the antibiotic validamycin complex, is essential in controlling sheath blight disease of rice plants. Its determination can be achieved through capillary zone electrophoresis with indirect UV detection, offering advantages over other methods like high-performance liquid chromatography. This approach is crucial for maintaining quality control in the production and commercial formulations of validamycin (He et al., 2003).

properties

CAS RN

106054-17-5

Product Name

validamycin G

Molecular Formula

C20H35NO14

Molecular Weight

513.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(1S,2S,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C20H35NO14/c22-3-6-1-7(11(26)14(29)10(6)25)21-8-2-20(33,5-24)18(16(31)12(8)27)35-19-17(32)15(30)13(28)9(4-23)34-19/h1,7-19,21-33H,2-5H2/t7-,8-,9+,10+,11-,12-,13+,14-,15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

FKVLATUQODRNIC-ZFNZPGKVSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO

SMILES

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO

synonyms

validamycin C
validamycin D
validamycin E
validamycin F
validamycin G
validamycins

Origin of Product

United States

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